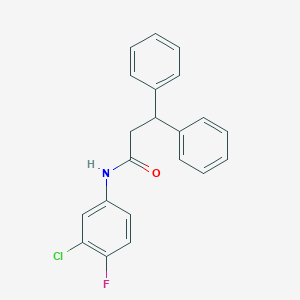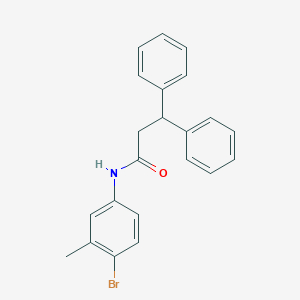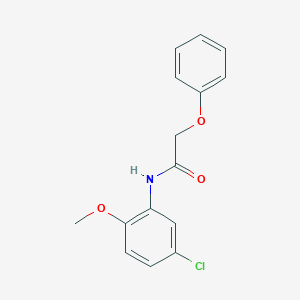
N-(5-Chloro-2-methoxyphenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-methoxyphenyl)-2-phenoxyacetamide, commonly known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMPO is a chelating agent that is used to extract various metal ions from aqueous solutions. Its ability to selectively bind to certain metal ions has made it a valuable tool in the field of analytical chemistry. In
Mecanismo De Acción
The mechanism of action of CMPO involves the formation of a complex with metal ions through coordination bonds. CMPO has a phenoxy group that can form a chelate ring with a metal ion, resulting in a stable complex. The selectivity of CMPO for certain metal ions is due to the size and charge of the metal ion and the geometry of the chelate ring.
Biochemical and Physiological Effects:
CMPO has not been extensively studied for its biochemical and physiological effects. However, studies have shown that CMPO is not toxic to cells and does not cause any adverse effects on the body. CMPO is not absorbed by the body and is excreted unchanged in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMPO in lab experiments include its high selectivity for certain metal ions, its ability to extract metal ions from aqueous solutions, and its ease of use. CMPO is also stable and can be stored for long periods of time. However, the limitations of using CMPO include its high cost, its limited solubility in some solvents, and the potential for contamination of samples.
Direcciones Futuras
There are several future directions for the research on CMPO. One area of research is the development of new materials that incorporate CMPO for the selective extraction of metal ions. Another area of research is the use of CMPO in the treatment of metal poisoning. CMPO has been shown to be effective in the treatment of uranium poisoning in animal models, and further research is needed to determine its efficacy in humans. Finally, the use of CMPO in the development of new sensors and catalysts is an area of research that has great potential for future applications.
Conclusion:
In conclusion, CMPO is a valuable tool in the field of analytical chemistry due to its ability to selectively extract metal ions from aqueous solutions. Its unique properties have led to its use in various applications, including the separation and purification of metals, the analysis of environmental samples, and the development of new materials. Further research on CMPO is needed to explore its potential in the treatment of metal poisoning and the development of new sensors and catalysts.
Métodos De Síntesis
The synthesis of CMPO involves a multistep process that requires the use of various reagents and equipment. The first step involves the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base to form N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with phenol in the presence of a base to form CMPO. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
CMPO has been extensively studied for its ability to selectively extract metal ions from aqueous solutions. It has been used in the separation and purification of various metals, including uranium, plutonium, and thorium. CMPO has also been used in the analysis of environmental samples, such as water and soil, to determine the concentration of metal ions. In addition, CMPO has been used in the development of new materials, such as sensors and catalysts.
Propiedades
Fórmula molecular |
C15H14ClNO3 |
|---|---|
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14-8-7-11(16)9-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Clave InChI |
CQANGUOVUWFTJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




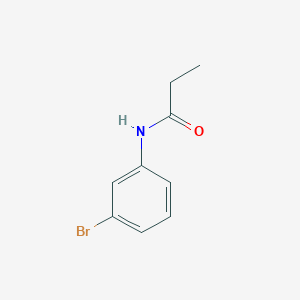
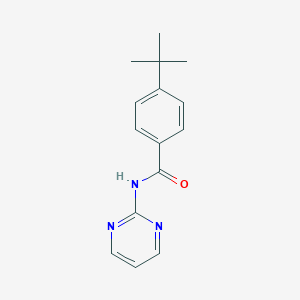

![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)

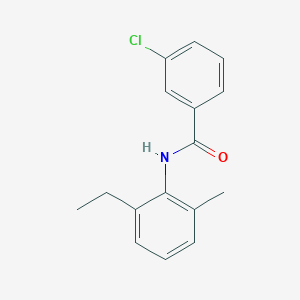
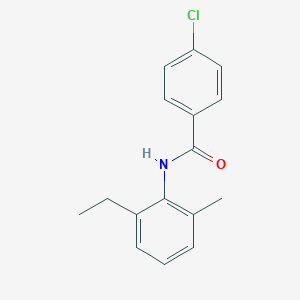

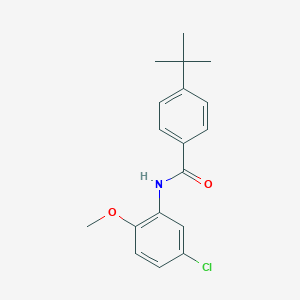
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)

